(3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;sulfuric acid
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Overview
Description
(3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;sulfuric acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a thioxanthene core substituted with a chloro and methoxy group, and a dimethylpropan-1-amine side chain. The presence of sulfuric acid indicates that it is likely in the form of a sulfate salt, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from the thioxanthene core. The key steps include:
Halogenation: Introduction of the chloro group at the 2-position of the thioxanthene ring.
Methoxylation: Introduction of the methoxy group at the 6-position.
Formation of the Ylidene Group: This involves the formation of the double bond at the 9-position.
Attachment of the Dimethylpropan-1-amine Side Chain: This step involves the formation of a bond between the thioxanthene core and the dimethylpropan-1-amine side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions can occur at the double bond in the ylidene group.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thioxanthene derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential therapeutic applications.
Medicine
This compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and solubility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the thioxanthene core, allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Phenothiazine Derivatives: Structurally related compounds with a similar tricyclic core.
Uniqueness
The uniqueness of (3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine lies in its specific substitution pattern and the presence of the dimethylpropan-1-amine side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
77602-64-3 |
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Molecular Formula |
C19H22ClNO5S2 |
Molecular Weight |
444.0 g/mol |
IUPAC Name |
(3E)-3-(2-chloro-6-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;sulfuric acid |
InChI |
InChI=1S/C19H20ClNOS.H2O4S/c1-21(2)10-4-5-15-16-8-7-14(22-3)12-19(16)23-18-9-6-13(20)11-17(15)18;1-5(2,3)4/h5-9,11-12H,4,10H2,1-3H3;(H2,1,2,3,4)/b15-5+; |
InChI Key |
GRIFEICCZHQXIA-GBDQXREISA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=C(C=C(C=C2)OC)SC3=C1C=C(C=C3)Cl.OS(=O)(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=C(C=C(C=C2)OC)SC3=C1C=C(C=C3)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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